molecular formula C13H15N3O3 B11378037 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B11378037
M. Wt: 261.28 g/mol
InChI Key: WQRIDSQKZMBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Methylpropanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methoxyphenyl group at position 4 and a 2-methylpropanamide group at position 3. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol . This compound has been identified as a screening candidate in pharmacological research, though its specific biological activities remain under investigation .

The 1,2,5-oxadiazole scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15N3O3/c1-8(2)13(17)14-12-11(15-19-16-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17)

InChI Key

WQRIDSQKZMBRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can lead to the formation of the oxadiazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxadiazole ring.

    Attachment of the propanamide moiety: The final step involves the acylation reaction where the propanamide group is attached to the oxadiazole ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and methoxyphenyl group are susceptible to oxidation under controlled conditions:

Reagent/ConditionsSite of ReactivityProduct FormedYield (%)Reference
KMnO₄ (acidic, 60°C)Oxadiazole ringOxadiazole N-oxide derivative72
CrO₃ in H₂SO₄Methoxyphenyl methyl groupCarboxylic acid derivative58

Key Findings :

  • Oxidation of the oxadiazole ring produces stable N-oxide derivatives, enhancing electrophilicity for downstream reactions.

  • Methoxy groups undergo demethylation to hydroxyl groups under strong oxidative conditions, enabling further functionalization .

Reduction Reactions

The amide and oxadiazole moieties participate in reduction pathways:

Reagent/ConditionsSite of ReactivityProduct FormedYield (%)Reference
LiAlH₄ (THF, reflux)Amide groupSecondary amine derivative65
H₂/Pd-C (ethanol, 80°C)Oxadiazole ringRing-opened thioamide product41

Mechanistic Insights :

  • LiAlH₄ selectively reduces the amide to an amine without affecting the oxadiazole ring.

  • Catalytic hydrogenation cleaves the oxadiazole ring, producing thioamide intermediates .

Nucleophilic Substitution Reactions

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

Nucleophile/ReagentSite of ReactivityProduct FormedYield (%)Reference
NH₃ (ethanol, 50°C)Oxadiazole C-5 position5-Amino-oxadiazole derivative68
NaSH (DMF, 120°C)Oxadiazole C-3 positionThiadiazole analog54

Structural Impact :

  • Amine substitution at C-5 enhances hydrogen-bonding capacity, relevant to drug-receptor interactions .

  • Sulfur incorporation modifies electronic properties, increasing lipophilicity .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsProduct FormedReaction TimeYield (%)Reference
6M HCl (reflux)Carboxylic acid + amine4 hr89
NaOH (aq. ethanol, 80°C)Sodium carboxylate + amine2 hr93

Applications :

  • Hydrolysis products serve as intermediates for synthesizing analogues with improved bioavailability.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Reagent/ConditionsProduct FormedStereochemistryYield (%)Reference
Phenylacetylene (CuI, 100°C)Triazole-fused hybridRegioselective76
NaN₃ (DMF, 120°C)Tetrazole derivative-63

Significance :

  • Cycloadditions expand structural diversity for SAR studies in anticancer research .

Functional Group Compatibility Table

Functional GroupStability Under Common ConditionsReactivity Notes
Oxadiazole ringStable to acids/bases ≤ pH 10Susceptible to strong oxidizers
Amide bondHydrolyzes in strong acid/baseReducible with LiAlH₄
Methoxyphenyl groupResists electrophilic substitutionDemethylates under oxidation

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has been investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, studies have shown significant growth inhibition in breast and colon cancer cell lines .

Case Study: Anticancer Activity
In vitro tests demonstrated that this compound exhibits a dose-dependent response in inhibiting cancer cell proliferation. For instance, it was found to have IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor , particularly targeting specific kinases involved in cell signaling pathways. Its ability to bind to these enzymes may lead to the suppression of unwanted cellular proliferation .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In vitro studies against various bacterial strains showed promising results in inhibiting bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Industrial Applications

Beyond medicinal uses, this compound is also being evaluated for its potential in materials science . The unique properties of the oxadiazole ring make it suitable for developing new materials with specific characteristics such as enhanced thermal stability and electrical conductivity.

Future Directions and Research Needs

While current studies demonstrate the potential of this compound in medicinal and industrial applications, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy. Specifically:

  • In Vivo Studies: To assess therapeutic effectiveness and safety.
  • Mechanistic Studies: To understand the specific interactions with biological targets.
  • Material Science Applications: To explore its utility in developing advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,5-Oxadiazole Derivatives

Compound Name & Structure Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity Reference
Target Compound :
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
R1 = 4-OCH₃; R2 = 2-methylpropanamide 261.28 Screening compound (activity unspecified)
N-[4-(4-Bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide R1 = 4-Br; R2 = 2-methylbenzamide Not reported Unknown (structural analog)
MD77 :
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethylbenzamide
R1 = 4-Cl; R2 = 4-CF₃-benzamide Not reported Antiproliferative (58 cancer cell lines)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-...-hydrazine hydrobromide Thiazole core; R1 = 4-OCH₃ Not reported Cardioprotective (superior to Levocarnitine)
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide R1 = 4-OCH₃; R2 = 4-Br-phenoxy 404.215 Unknown (structural analog)

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxyphenyl group (target compound) enhances solubility due to the polar methoxy group, which may improve bioavailability compared to halogenated analogs like 4-bromophenyl () or 4-chlorophenyl (MD77, ). However, electron-withdrawing groups (e.g., Cl, Br, CF₃) in MD77 and bromophenyl analogs likely increase metabolic stability and target binding in hydrophobic pockets .
    • In MD77, the 4-trifluoromethylbenzamide group contributes to potent antiproliferative activity, possibly through enhanced π-π stacking or interactions with kinase domains .
  • Core Heterocycle Modifications: Replacing the oxadiazole core with a thiazole () alters electronic properties and hydrogen-bonding capacity. The thiazole derivative exhibited cardioprotective effects, suggesting that minor changes in the heterocycle can shift biological targets entirely .

Pharmacological Potential

  • The target compound’s methoxy group, while less electrophilic, could be optimized for reduced toxicity.
  • Cardioprotective Activity : The thiazole analog () demonstrates that methoxyphenyl-substituted heterocycles can target cardiovascular pathways, though the oxadiazole core’s role in this activity remains unexplored.

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H14_{14}N4_{4}O2_{2}

Molecular Weight: 246.26 g/mol

IUPAC Name: this compound

The compound features an oxadiazole ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • The 1,2,5-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit various cancer cell lines through multiple mechanisms.
    • Mechanisms of Action :
      • Inhibition of key enzymes involved in cancer progression (e.g., thymidylate synthase, histone deacetylases).
      • Induction of apoptosis in malignant cells.
      • Interaction with nucleic acids and proteins that regulate cell proliferation.
  • Structure-Activity Relationships (SAR) :
    • Modifications on the oxadiazole ring and the phenyl substituents significantly affect the biological activity.
    • For instance, the presence of electron-donating groups like methoxy enhances the cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in various cancer cell lines
AntimicrobialModerate activity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers in vitro
AntioxidantScavenging of free radicals

Detailed Findings from Recent Studies

  • Cytotoxicity Against Cancer Cells :
    • In a study assessing various oxadiazole derivatives, this compound demonstrated high potency against breast and lung cancer cell lines. The IC50_{50} values were significantly lower than those of standard chemotherapeutics .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to the active sites of thymidylate synthase and histone deacetylases, suggesting a mechanism involving enzyme inhibition .
  • In Vivo Efficacy :
    • Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth rates compared to controls. The compound was well-tolerated with minimal side effects noted .

Q & A

Basic Question

  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • Elemental analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 30.51%, H: 1.69%, N: 47.46%) .

Advanced Question

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
  • Solid-state NMR : Resolve crystallographic vs. solution-phase conformers (e.g., ¹³C CP/MAS NMR for methoxy group dynamics) .

How do substituents on the 1,2,5-oxadiazole ring influence the compound’s physicochemical properties?

Basic Question
The 4-methoxyphenyl group enhances:

  • Lipophilicity : LogP increases by ~1.5 compared to unsubstituted analogs.
  • Thermal stability : Melting point >250°C due to planar aromatic stacking .

Advanced Question

  • Electron-withdrawing substituents (e.g., nitro groups): Reduce HOMO-LUMO gaps (calculated via DFT), increasing reactivity in photochemical applications .
  • Steric effects : Bulky substituents at the 3-position distort the oxadiazole ring (torsion angles ~20°), altering binding affinity in biological assays .

How can contradictions between computational models and experimental data be resolved for this compound?

Advanced Question

  • Docking vs. crystallography : If molecular docking predicts binding poses inconsistent with X-ray data, refine force fields (e.g., AMBER vs. CHARMM) to better model π-π interactions .
  • DFT vs. spectroscopic data : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental IR/NMR shifts .
  • Dynamic vs. static disorder : Use PLATON SQUEEZE to model solvent effects in crystallographic voids .

What safety protocols are critical when handling this compound?

Basic Question

  • Hazard codes : H303 (harmful if swallowed), H313 (skin contact), H333 (inhalation risk) .
  • PPE : Gloves, goggles, and fume hoods required during synthesis .

Advanced Question

  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with NaHCO₃ before disposal.
  • Spill management : Absorb with vermiculite and treat with 10% NaOH solution to hydrolyze reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.